REACTION_CXSMILES
|
[C:1]([C:5]1[CH:16]=[CH:15][C:8]([C:9](Cl)=[C:10]([CH3:13])[CH:11]=[O:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].O.[H][H]>[Pd].CO>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:9][CH:10]([CH3:13])[CH:11]=[O:12])=[CH:15][CH:16]=1)([CH3:3])([CH3:2])[CH3:4] |f:1.2|
|
Name
|
4-tert-Butyl-β-chloro-α-methylcinnamaldehyde
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C(=C(C=O)C)Cl)C=C1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
32 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been absorbed (about 31/2 hrs.)
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with 100 g of ethylene dichloride
|
Type
|
DISTILLATION
|
Details
|
The solution was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(CC(C=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.9 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |